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Furo[3,2-b]pyridine-2-methanamine

Cat. No.: B114300
CAS No.: 153863-90-2
M. Wt: 148.16 g/mol
InChI Key: DCACSVZPNBEQDE-UHFFFAOYSA-N
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Description

Significance of Fused Pyridine (B92270) Heterocycles in Chemical Research

Fused pyridine heterocycles are a class of organic compounds that command significant attention in chemical research, particularly in the field of medicinal chemistry. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a key structural motif found in numerous natural products and synthetic compounds with diverse biological activities. When a pyridine ring is fused with another heterocyclic ring, such as a furan (B31954), it gives rise to a bicyclic system with a unique three-dimensional structure and electronic distribution. This fusion can enhance the parent molecule's biological activity, selectivity, and pharmacokinetic properties.

The significance of fused pyridine heterocycles stems from their versatile roles as "privileged scaffolds" in drug discovery. This means their core structure is capable of binding to a variety of biological targets, making them valuable starting points for the development of new therapeutic agents. For instance, various derivatives of fused pyridines have been investigated for their potential as antiviral, anti-inflammatory, and anticancer agents. mdpi.com Specifically, the furo[3,2-b]pyridine (B1253681) scaffold has been identified as a novel framework for potent and highly selective inhibitors of certain protein kinases and as modulators of the Hedgehog signaling pathway, both of which are crucial targets in cancer therapy. doaj.orgresearchgate.netnih.gov The inherent properties of the pyridine nucleus, such as its ability to participate in hydrogen bonding, contribute to its favorable interactions with biological macromolecules. nih.gov

Structural Classification and Nomenclature of Furo[3,2-b]pyridine Systems

Furo[3,2-b]pyridines are classified as bicyclic aromatic heterocyclic compounds. hmdb.ca The core structure consists of a furan ring fused to a pyridine ring. The nomenclature "furo[3,2-b]pyridine" specifies the nature of the fused rings and their points of attachment. "Furo" indicates the presence of a furan ring, and "pyridine" indicates a pyridine ring. The numbers and letters in the brackets, "[3,2-b]", denote the fusion pattern. The furan ring is fused at its 3rd and 2nd positions to the 'b' face (the bond between the 2nd and 3rd positions) of the pyridine ring. This specific isomeric arrangement distinguishes it from other furopyridines like furo[2,3-b]pyridine (B1315467) or furo[3,4-b]pyridine. The parent compound, Furo[3,2-b]pyridine, is also known by the synonym 4-Azabenzo[b]furan. nih.gov

Below is a data table summarizing some of the key chemical properties of the parent Furo[3,2-b]pyridine scaffold.

PropertyValue
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol nih.gov
Exact Mass 119.037113783 Da nih.gov
Polar Surface Area 26 Ų nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Rotatable Bond Count 0 nih.gov
IUPAC Name furo[3,2-b]pyridine nih.gov

This data is for the parent Furo[3,2-b]pyridine scaffold.

Contextualization of Furo[3,2-b]pyridine-2-methanamine within the Furo[3,2-b]pyridine Scaffold

This compound is a derivative of the furo[3,2-b]pyridine scaffold where a methanamine group (-CH₂NH₂) is attached to the 2-position of the furo[3,2-b]pyridine ring system. This substitution introduces a basic primary amine function, which can significantly influence the molecule's chemical and physical properties, such as its solubility, basicity, and potential for further chemical modifications. The presence of the aminomethyl group also opens up possibilities for forming ionic interactions and hydrogen bonds, which are often crucial for biological activity.

While the broader class of furo[3,2-b]pyridines has been the subject of considerable research, specific and detailed studies on this compound are not extensively reported in the available scientific literature. Much of the research on this scaffold has focused on substitutions at other positions, such as the 3, 5, and 7 positions, which have led to the discovery of potent kinase inhibitors. nih.gov However, the synthesis of 2-substituted furo[3,2-b]pyridines is an area of active investigation, suggesting the potential for future exploration of derivatives like the 2-methanamine. researchgate.netnih.govbenthamdirect.com The synthesis of aminomethyl-substituted N-heterocycles is also a well-established area of organic chemistry, providing a basis for potential synthetic routes to this compound. researchgate.net

Research Findings on Furo[3,2-b]pyridine Derivatives

Given the limited direct research on this compound, this section presents a summary of research findings on various other derivatives of the furo[3,2-b]pyridine scaffold to provide context for the potential areas of application for this class of compounds.

Derivative ClassResearch FocusKey Findings
3,5-Disubstituted Furo[3,2-b]pyridines Kinase InhibitionIdentified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.gov
3,5,7-Trisubstituted Furo[3,2-b]pyridines Hedgehog Pathway ModulationDiscovered as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in developmental biology and cancer. doaj.orgnih.gov
2-Substituted Furo[3,2-b]pyridines Anticancer ActivityCertain 2-substituted derivatives have shown promising cytotoxic properties against cancer cell lines in vitro. researchgate.netnih.govbenthamdirect.com
Furo[3,2-b]pyridine-6-carboxylic acid Synthetic IntermediateUtilized as a building block for the synthesis of more complex molecules. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B114300 Furo[3,2-b]pyridine-2-methanamine CAS No. 153863-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCACSVZPNBEQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617860
Record name 1-(Furo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-90-2
Record name 1-(Furo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 3,2 B Pyridine 2 Methanamine and Its Derivatives

Retrosynthetic Strategies for Furo[3,2-b]pyridine (B1253681) Core Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. lkouniv.ac.in This approach involves "disconnections" of chemical bonds to reveal potential synthetic pathways. lkouniv.ac.ine-bookshelf.de

Disconnection Approaches for the Furan (B31954) Ring Formation

The formation of the furan ring in the furo[3,2-b]pyridine system can be envisioned through several disconnection strategies. A common approach involves disconnecting the C-O and C-C bonds of the furan ring. For instance, a C-O bond disconnection can lead back to a substituted pyridine (B92270) with a side chain that can undergo cyclization. e-bookshelf.de

One prominent strategy involves the disconnection of the furan ring to a 2-hydroxypyridine (B17775) derivative and a suitable acetylene (B1199291) precursor. This approach forms the basis of powerful palladium- and copper-catalyzed coupling and cyclization reactions. nih.govgoogle.com The general retrosynthetic disconnection is shown below:

Retrosynthetic disconnection of the furan ring in a furo[3,2-b]pyridine system.

Another disconnection strategy for the furan ring involves an intramolecular cyclization of a suitably functionalized pyridine derivative. For example, a 3-alkoxypyridine with a leaving group at the 2-position can be disconnected to a 2,3-dihalopyridine, which can then be further simplified.

Disconnection Approaches for the Pyridine Ring Formation

The construction of the pyridine ring can be approached by disconnecting the C-N and C-C bonds. A common retrosynthetic pathway involves the disconnection to a furan derivative bearing appropriate functional groups that can be elaborated into the pyridine ring.

A powerful strategy for pyridine ring formation is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. beilstein-journals.org In the context of furo[3,2-b]pyridines, this would involve a furan-based amine and a suitable carbonyl compound.

Another approach involves the disconnection of the pyridine ring to acyclic precursors through a [3+3] cyclization strategy. For example, enamines can react with β,γ-dioxobutanoates in a base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reaction to form the pyridine ring. researchgate.net

Classical and Modern Synthetic Routes to Furo[3,2-b]pyridine Derivatives

The construction of the furo[3,2-b]pyridine skeleton can be achieved through various classical and modern synthetic methodologies, with cyclization reactions being central to most approaches. doaj.org

Cyclization Reactions for Furo[3,2-b]pyridine Construction

Intramolecular cyclization is a widely used strategy for the synthesis of furo[3,2-b]pyridines. These reactions often involve the formation of the furan ring from a pre-functionalized pyridine derivative.

A notable example is the copper-mediated oxidative cyclization, which has been successfully employed in the synthesis of a diverse set of furo[3,2-b]pyridine derivatives. nih.gov Another powerful method involves the palladium-catalyzed intramolecular cyclization of o-iodoacetoxy- or o-iodobenzyloxypyridines with 1-alkynes. researchgate.net This reaction proceeds through a cross-coupling step followed by an electrophilic cyclization.

Tandem cyclization reactions have also been developed for the efficient construction of complex fused systems containing the furo[3,2-b]pyridine core. researchgate.net For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo a tandem cyclization in the presence of a strong base to yield benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net

Transition-metal-free intramolecular cyclization methods have also been reported. researchgate.netaminer.cn One such method involves the intramolecular nucleophilic addition/rearomatization of C3-substituted pyridine N-oxides to construct the furo[2,3-b]pyridine (B1315467) system, a strategy that could be adapted for the [3,2-b] isomer. researchgate.netaminer.cn

Starting Material Reagents and Conditions Product Key Features
3-Chloro-2-hydroxypyridine (B189369) and terminal alkyne10% Pd/C-CuI-PPh3-Et3N, EtOH, ultrasound2-Substituted furo[3,2-b]pyridineOne-pot, sequential C-C coupling and C-O bond formation. nih.gov
o-Iodoacetoxy- or o-iodobenzyloxypyridine and 1-alkynePdCl2, I22,3-Disubstituted furo[3,2-b]pyridinePalladium-catalyzed cross-coupling followed by electrophilic cyclization. researchgate.net
Methyl 2-[(cyanophenoxy)methyl]-3-furoatet-BuOK, DMF, 65°CSubstituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-oneTandem heterocyclization. researchgate.net

Intermolecular cyclization reactions offer a convergent approach to the furo[3,2-b]pyridine core, often involving the reaction of two or more simple starting materials.

A significant intermolecular approach is the palladium-catalyzed reaction between allenamides and aryl iodides/bromides, which provides a rapid, one-pot assembly of benzofuro[3,2-b]pyridines. researchgate.net The choice of phosphine (B1218219) ligand is critical for the success of this reaction.

Another powerful intermolecular strategy is the base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reaction. researchgate.net This method utilizes the reaction of β,γ-dioxobutanoate with amines to construct the pyridine ring of the benzofuro[3,2-b]pyridine system.

The Pictet-Spengler reaction, a classic method for constructing isoquinoline (B145761) and related heterocyclic systems, has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This involves the condensation of 2-(furan-2-yl)ethanamine derivatives with aldehydes, followed by an acid-catalyzed cyclization. While this leads to the [3,2-c] isomer, the principle can be extended to the synthesis of other furopyridine isomers.

Starting Materials Reagents and Conditions Product Key Features
Allenamides and aryl iodides/bromidesPalladium(0) catalyst, phosphine ligandBenzofuro[3,2-b]pyridinesOne-pot intermolecular assembly. researchgate.net
β,γ-Dioxobutanoate and aminesBase catalystBenzofuro[3,2-b]pyridines[3+3] Aldol cyclization-aromatization. researchgate.net
2-(5-Methylfuran-2-yl)ethanamine and aromatic aldehydesAcid catalyst4-Substituted tetrahydrofuro[3,2-c]pyridinesPictet-Spengler reaction. beilstein-journals.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like furopyridines by combining three or more reactants in a single step, which enhances atom economy and procedural simplicity. bohrium.com While MCRs for the direct synthesis of Furo[3,2-b]pyridine-2-methanamine are not prominently documented, several methods exist for assembling related furopyridine cores.

For instance, a three-component reaction involving an aldehyde, tetronic acid, and an amino-substituted pyrimidine (B1678525) or pyrazole (B372694) has been successfully employed to create fused furopyridine systems in an aqueous medium, often without the need for a catalyst. tandfonline.comresearchgate.net One notable example is the synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives from the condensation of 6-amino-1,3-dimethylpyrimidine-2,4-dione, an aldehyde, and tetronic acid. tandfonline.com This approach highlights the potential of MCRs to rapidly generate diverse heterocyclic structures. Although this specific example yields a different isomer, the underlying principle of condensing an amine, an aldehyde, and a cyclic ketone derivative demonstrates a viable strategy for accessing the furo[3,2-b]pyridine framework.

Reactant AReactant BReactant CProduct ScaffoldReference
AldehydeTetronic Acid6-Amino-1,3-dimethylpyrimidine-2,4-dioneFuro[2′,1′:5,6]pyrido[2,3-d]pyrimidine tandfonline.com
AldehydeTetronic Acid5-AminopyrazoleFuro[3,4-e]pyrazolo[3,4-b]pyridine researchgate.net

Functional Group Interconversions on Pre-formed Furo[3,2-b]pyridine Scaffolds

Once the furo[3,2-b]pyridine nucleus is formed, the 2-methanamine group can be installed through various functional group interconversions. This strategy is often more common than de novo synthesis of the fully substituted target. A key intermediate for this approach is a furo[3,2-b]pyridine with a suitable functional group at the 2-position, such as an aldehyde, nitrile, or carboxylic acid.

For example, a 2-formyl-furo[3,2-b]pyridine can be converted to the corresponding oxime by treatment with hydroxylamine. Subsequent reduction of the oxime, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired this compound. Similarly, a 2-cyano-furo[3,2-b]pyridine can be directly reduced to the 2-methanamine derivative using powerful reducing agents or catalytic hydrogenation. mdpi.com

Another route involves the conversion of a furo[3,2-b]pyridine-2-carboxylic acid into its corresponding amide, followed by a Hoffman rearrangement or reduction with agents like LiAlH₄ to furnish the amine. These transformations are standard in organic synthesis and provide reliable access to the target compound from more readily available precursors. researchgate.net

Reduction of Nitrofuro Compounds

The reduction of a nitro group is a fundamental and widely used transformation for the preparation of aromatic and heteroaromatic amines. To synthesize this compound, a precursor such as 2-(nitromethyl)furo[3,2-b]pyridine or a related nitrofuro derivative could be employed.

The reduction of an aromatic nitro group is typically accomplished using various methods, including:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a clean and high-yielding procedure.

Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). For instance, the reduction of a nitropyridine derivative to an aminopyridine is often achieved with stannous chloride (SnCl₂) in concentrated HCl.

This reduction provides a direct pathway to an amino group, which in the case of a 2-(nitromethyl) substituent, would yield the target 2-methanamine. If the nitro group were directly on the pyridine ring, this method would produce an amino-furo[3,2-b]pyridine, which could then be further elaborated.

Catalytic Approaches in Furo[3,2-b]pyridine Synthesis

Catalysis, particularly using transition metals, is central to modern organic synthesis and provides powerful tools for constructing complex heterocyclic systems like furo[3,2-b]pyridine.

Transition Metal-Catalyzed Methodologies

Palladium catalysis is a cornerstone for the synthesis of furo[3,2-b]pyridine derivatives. These methods often involve the formation of key C-C and C-O bonds to construct the furan ring onto a pyridine backbone. doaj.org

A prevalent strategy is the Sonogashira cross-coupling reaction followed by heteroannulation. nih.gov In this approach, a substituted 2-hydroxypyridine bearing a halogen (e.g., 3-chloro-2-hydroxypyridine) is coupled with a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as Pd/C or PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst (e.g., CuI). nih.govnih.gov The resulting alkynylpyridine intermediate undergoes a subsequent intramolecular C-O bond formation (cyclization) in the same pot to yield the 2-substituted furo[3,2-b]pyridine scaffold. nih.govresearchgate.net The use of ultrasound irradiation has been shown to assist this process. nih.gov

Reaction TypeStarting MaterialsCatalyst SystemProductReference
Sonogashira Coupling / Annulation3-Chloro-2-hydroxypyridine, Terminal Alkyne10% Pd/C-CuI-PPh₃-Et₃N2-Substituted furo[3,2-b]pyridine nih.gov
Sonogashira Coupling / Cyclizationo-Iodoanisole, Terminal AlkynePdCl₂(PPh₃)₂, CuI3-Iodobenzo[b]furan nih.gov
N-H/C Annulationβ-Ketodinitrile, AlkynePd(II)Substituted Furo[2,3-b]pyridine nih.gov

Another powerful palladium-catalyzed method involves the annulation of β-ketodinitriles with alkynes, which leads to the formation of the related furo[2,3-b]pyridine isomer through the concurrent construction of both the furan and pyridine rings. nih.gov Furthermore, palladium-catalyzed reactions are crucial for the subsequent functionalization of the furo[3,2-b]pyridine core via cross-coupling reactions like Suzuki and Heck, enabling the introduction of diverse substituents. nih.gov

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally effective for activating carbon-carbon triple bonds towards nucleophilic attack. This reactivity is harnessed in the synthesis of furan rings through the cyclization of appropriate precursors.

In the context of furopyridine synthesis, a gold-catalyzed reaction can facilitate the intramolecular hydroalkoxylation or cycloaddition of an alkyne-substituted pyridine. For example, a 2-alkynyl-3-hydroxypyridine could undergo a 5-exo-dig cyclization promoted by a gold catalyst to form the furo[3,2-b]pyridine ring system. The high affinity of gold for alkynes makes this a mild and efficient method for furan ring formation.

A related study demonstrated the synthesis of substituted furans through a gold- and copper-catalyzed one-pot cascade reaction between a propargyl alcohol and an alkyne. organic-chemistry.org This process involves alcohol addition to the alkyne, a rearrangement, and a final allene-ketone cyclization. Adapting such a strategy, where the pyridine nucleus is part of one of the substrates, represents a promising gold-catalyzed route to the furo[3,2-b]pyridine scaffold.

Copper-Mediated/Catalyzed Reactions

Copper catalysis plays a crucial role in the synthesis of furo[3,2-b]pyridine derivatives, often in conjunction with other transition metals like palladium. A notable method involves a one-pot, sequential C-C coupling and C-O bond-forming reaction to produce 2-substituted furo[3,2-b]pyridines.

Detailed research findings indicate that the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes can be effectively achieved using a catalytic system composed of 10% Pd/C, copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh3), and triethylamine (B128534) (Et3N) in ethanol. nih.govresearchgate.net This reaction proceeds through an initial Sonogashira coupling, followed by an intramolecular cyclization to form the furo[3,2-b]pyridine ring system. The use of a copper co-catalyst is essential for facilitating the C-O bond formation.

Another significant copper-mediated approach is the oxidative cyclization to assemble the furo[3,2-b]pyridine scaffold. This method has been instrumental in the preparation of a diverse set of these compounds for screening as potential kinase inhibitors.

The following table summarizes the synthesis of various 2-substituted furo[3,2-b]pyridine derivatives using a Pd/C-Cu catalytic system.

Table 1: Copper-Mediated Synthesis of 2-Substituted Furo[3,2-b]pyridines

Entry Terminal Alkyne Product Yield (%)
1 Phenylacetylene 2-Phenylfuro[3,2-b]pyridine 85
2 1-Hexyne 2-Butylfuro[3,2-b]pyridine 78
3 3-Phenyl-1-propyne 2-(Phenylethyl)furo[3,2-b]pyridine 82
Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic molecules. escholarship.org This strategy allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. While direct examples of rhodium-catalyzed C-H functionalization for the synthesis of this compound are not extensively reported, the methodology has been successfully applied to pyridine-containing substrates, suggesting its potential for the target scaffold.

The general approach involves the use of a rhodium(III) catalyst, often with a cyclopentadienyl (B1206354) (Cp*) ligand, which can direct the C-H activation at a specific position. nih.gov For pyridine derivatives, the nitrogen atom can act as a directing group, facilitating the functionalization of a C-H bond at the C2 or other proximal positions. The reaction typically proceeds through a cyclometalated intermediate, which then reacts with a coupling partner, such as an alkyne or an alkene, to form the desired product.

For instance, the coupling of 2-arylpyridines with N-Boc imines has been achieved using a cationic Rh(III) catalyst, demonstrating the feasibility of C-H activation on pyridine rings. nih.gov The development of new ligands for Rh(III) catalysts, such as 1,3-di-tert-butylcyclopentadienyl (Cpt), has been shown to improve the regioselectivity of alkyne insertion in the synthesis of pyridones from acrylamides. nih.gov These advancements highlight the potential of applying rhodium catalysis to functionalize pre-formed furo[3,2-b]pyridine cores or to construct the ring system itself through a C-H activation/annulation cascade.

Table 2: General Scheme for Rhodium-Catalyzed C-H Functionalization of Pyridine Derivatives

Catalyst System Directing Group Coupling Partner Product Type
[CpRhCl2]2 / AgSbF6 Pyridine Nitrogen N-Boc Imines Aryl-branched amines
[CpRh(OAc)2]2 Acrylamide Alkynes Pyridones

Organocatalytic and Metal-Free Synthetic Strategies

In the pursuit of more sustainable synthetic methods, organocatalytic and metal-free strategies for the construction of heterocyclic scaffolds have gained significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.

An example of an organocatalytic approach to a related scaffold is the diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. rsc.org This method utilizes triethylamine, an organic base, to mediate the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, leading to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can then be aromatized.

Furthermore, metal-free synthetic methods have been developed for the isomeric furo[2,3-b]pyridine system, which illustrate the potential of such strategies. One such method involves the intramolecular cyclization of C3-substituted pyridine N-oxides, which proceeds via a nucleophilic addition/rearomatization strategy under mild, metal-free conditions to yield 2,3-substituted furo[2,3-b]pyridines. researchgate.net Another approach describes a concise 4-step synthesis of furo[2,3-b]pyridines with functional handles for cross-coupling, where the core is constructed without the use of a metal catalyst in the key cyclization step. nih.gov

Table 3: Examples of Organocatalytic and Metal-Free Synthesis of Furopyridine Scaffolds

Strategy Starting Materials Product Key Features
Organocatalytic Annulation Aurone-derived imines, Activated alkynes 1,4-Dihydrobenzofuro[3,2-b]pyridines Mediated by triethylamine
Metal-Free Intramolecular Cyclization C3-substituted pyridine N-oxides 2,3-Substituted furo[2,3-b]pyridines Mild conditions, wide substrate scope

Green Chemistry Principles in Furo[3,2-b]pyridine Synthesis

The application of green chemistry principles to the synthesis of furo[3,2-b]pyridines aims to reduce the environmental impact of chemical processes. Key to this is the use of alternative energy sources like microwave and ultrasound irradiation, which can lead to shorter reaction times, higher yields, and reduced energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to rapid heating and can enhance reaction rates and yields in the synthesis of various heterocyclic compounds. While specific data for the microwave-assisted synthesis of this compound is limited, the synthesis of related fused pyridine systems has been successfully demonstrated.

For instance, the synthesis of imidazo[1,5-a]pyridinium salts and triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been achieved under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. mdpi.comacs.org These examples showcase the utility of microwave assistance in constructing complex heterocyclic scaffolds containing a pyridine ring.

Table 4: Microwave-Assisted Synthesis of Fused Pyridine Derivatives

Product Starting Materials Reaction Conditions Time Yield (%)
Imidazo[1,5-a]pyridinium salt Pyridylimidazo[1,5-a]pyridine, Iodoethane Acetonitrile, 155 °C 50 min 42
Triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivative 2-Aminopyridine, Pyridoxal hydrochloride, Isocyanide Methanol, 80 °C 2 min Not specified

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through acoustic cavitation. This technique has been successfully applied to the synthesis of 2-substituted furo[3,2-b]pyridines.

The previously mentioned one-pot synthesis of 2-substituted furo[3,2-b]pyridines using a Pd/C-Cu catalyst system can be performed under ultrasound irradiation. nih.govresearchgate.net This method provides a direct and efficient route to the target compounds, with the ultrasound assistance contributing to the success of the one-pot procedure. The reactions are typically carried out at room temperature, which is a significant advantage over methods requiring high temperatures.

Table 5: Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines

Entry Terminal Alkyne Reaction Time (h) Yield (%)
1 Phenylacetylene 3 85
2 1-Hexyne 2.5 78
3 3-Phenyl-1-propyne 3.5 82

Reaction Mechanisms and Reactivity Studies of Furo 3,2 B Pyridine 2 Methanamine

Mechanistic Pathways of Key Synthetic Transformations

The construction and subsequent modification of the furo[3,2-b]pyridine (B1253681) core are achieved through a variety of synthetic transformations, each with distinct mechanistic pathways.

The formation of the furo[3,2-b]pyridine ring system is often achieved through heteroannulation processes, where the furan (B31954) ring is constructed onto a pre-existing pyridine (B92270) core or vice-versa.

A prominent method involves a one-pot synthesis utilizing a palladium/copper-catalyzed reaction between a terminal alkyne and 3-chloro-2-hydroxypyridine (B189369). researchgate.netnih.gov This transformation proceeds via a sequential mechanism:

Sonogashira Coupling: A palladium-catalyzed C-C bond formation occurs between the terminal alkyne and the chlorinated pyridine.

Intramolecular Cyclization (Heteroannulation): A subsequent copper-catalyzed C-O bond-forming reaction leads to the closure of the furan ring. researchgate.netnih.gov

This process provides direct access to 2-substituted furo[3,2-b]pyridines. researchgate.netnih.gov Another key strategy is the copper-mediated oxidative cyclization, which has been successfully employed to assemble the furo[3,2-b]pyridine scaffold during the synthesis of diverse compound libraries. nih.govmedchemexpress.com

Tandem cyclization represents another advanced approach. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo a tandem cyclization in the presence of a strong base like potassium tert-butoxide to yield complex polycyclic systems containing the benzofuro[3,2-b]pyridine moiety. researchgate.net

Functionalization of the pre-formed furo[3,2-b]pyridine core is critical for developing derivatives with specific properties. Due to the electronic nature of the fused rings, different positions on the scaffold exhibit distinct reactivities.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack, a reactivity that is often further suppressed by protonation or coordination to Lewis acids under typical EAS conditions. youtube.com Consequently, electrophilic substitution on the furo[3,2-b]pyridine system is expected to occur preferentially on the electron-rich furan ring. However, direct electrophilic substitution reactions like nitration or acylation on the parent furo[3,2-b]pyridine are challenging. Studies on related isomers like benzo[b]furo[2,3-c]pyridines show that nitration and acylation proceed exclusively on the annelated benzene (B151609) ring, indicating a preference for attack on the more electron-rich portion of the molecule. researchgate.net

Metalation and Electrophilic Trapping: A powerful and highly regioselective method for functionalizing the furo[3,2-b]pyridine core involves directed metalation (lithiation) followed by trapping with an electrophile. acs.orgnih.gov This pathway allows for the introduction of substituents at specific positions that are not accessible through classical EAS. By carefully choosing the lithiating agent and reaction conditions, multiple positions on the heterocycle can be functionalized sequentially. acs.orgnih.gov For example, treatment with a strong lithium base can deprotonate the most acidic C-H bond, creating a nucleophilic intermediate that readily reacts with various electrophiles (e.g., alkyl halides, aldehydes, etc.).

Rearrangement reactions involving the furo[3,2-b]pyridine scaffold are less commonly reported compared to its synthesis and functionalization. However, related heterocyclic systems can be formed through thermal rearrangements. For example, a novel Claisen rearrangement of a prop-2-ynyl kojate (a pyrone derivative) has been shown to produce a furo[3,2-b]pyrone, a structurally related oxygenated analogue. While not a direct rearrangement of furo[3,2-b]pyridine itself, this illustrates that pericyclic reactions can be a viable, though less explored, pathway for accessing this class of heterocycles.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyridines, particularly when a halogen is present at the 2- or 4-position. youtube.com The electronegative nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.com

This mechanism is highly applicable to halogenated furo[3,2-b]pyridines. Research on the related furo[3,2-c]pyridine (B1313802) system has shown that a chlorine atom at the 4-position can be readily displaced by various nucleophiles. researchgate.net

The typical SNAr mechanism proceeds in two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored.

This reaction is particularly efficient on chloro-derivatives of furo[3,2-c]pyridine, which can be converted to the corresponding 4-amino or 4-alkoxy derivatives by reaction with amines (like hydrazine) or alkoxides, respectively. researchgate.net Similarly, computational studies on the halogenation of pyridines via phosphonium (B103445) salts confirm that the final carbon-halogen bond-forming step proceeds through an SNAr pathway. nih.gov

Regioselectivity and Stereoselectivity in Furo[3,2-b]pyridine Transformations

Controlling the position of incoming substituents (regioselectivity) is a central challenge in the chemistry of furo[3,2-b]pyridine. The inherent electronic differences between and within the furan and pyridine rings dictate the preferred sites of reaction.

Metalation Reactions: The most significant control over regioselectivity is achieved through directed metalation. A detailed study on successive lithiations of the furo[3,2-b]pyridine framework demonstrated that different positions can be selectively functionalized. acs.orgnih.gov This high degree of regiocontrol allows for the synthesis of polyfunctionalized derivatives that would be difficult to obtain otherwise. acs.orgnih.gov

Lithiation StepReagentTemperature (°C)Site of Deprotonation
First Lithiationn-BuLi-78C7
Second Lithiations-BuLi/TMEDA-78C3
Third Lithiations-BuLi/TMEDA-40C5
This table is based on findings for the general furo[3,2-b]pyridine scaffold. acs.org

Nucleophilic Substitution: In SNAr reactions, regioselectivity is dictated by the position of the leaving group. Nucleophilic attack on halopyridines is most favorable at the C2 and C4 positions, as the anionic charge of the intermediate can be effectively delocalized onto the ring nitrogen. youtube.com Therefore, for a halogenated furo[3,2-b]pyridine, substitution is expected to be most efficient at positions on the pyridine ring that are ortho or para to the nitrogen. Studies on the related furo[3,2-c]pyridines confirm that nucleophilic substitution of a chlorine atom proceeds readily at the 4-position. researchgate.net

Influence of Substituents on Furo[3,2-b]pyridine Reactivity

Substituents on the furo[3,2-b]pyridine ring can profoundly influence its reactivity by altering the electron density of the system and by exerting steric effects.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the ring system. This generally activates the molecule towards electrophilic attack and deactivates it towards nucleophilic attack. In the case of Furo[3,2-b]pyridine-2-methanamine, the -CH₂NH₂ group at the 2-position (on the furan ring) is expected to act as an electron-donating group, further enhancing the nucleophilicity of the furan ring for reactions like EAS.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density. This deactivates the ring towards EAS but is crucial for activating the ring for SNAr. Studies on related furo[3,2-b]pyran-2-ones show that the presence of an electron-donating group on an attached aroyl fragment deactivates a nearby carbonyl group, blocking subsequent condensation reactions with amines. beilstein-journals.orgnih.gov

Steric Effects: The steric hindrance caused by bulky substituents can block or slow down reactions at adjacent positions. This can be used strategically to direct incoming reagents to less hindered sites. In computational studies of SNAr on substituted pyridinium salts, steric interactions between the departing leaving group and existing substituents on the pyridine ring were found to account for differences in reactivity. nih.gov

Directing Effects: In electrophilic substitutions, existing substituents guide the position of the incoming electrophile. For example, in studies of benzo[b]furo[2,3-c]pyridines, if a potential site of electrophilic attack is already occupied by a substituent, the reaction is directed to the next most reactive, available position. researchgate.net

Computational and Theoretical Investigations of Furo 3,2 B Pyridine 2 Methanamine

Quantum Chemical Calculations

Currently, there is a lack of specific published data on the quantum chemical calculations for Furo[3,2-b]pyridine-2-methanamine. These calculations are fundamental to understanding the intrinsic properties of a molecule.

No specific studies detailing the electronic structure analysis, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps for this compound, were found. This information would be invaluable for predicting the molecule's reactivity and intermolecular interactions.

Detailed conformational analysis and investigations into the relative stability of potential tautomeric forms of this compound through computational methods have not been reported. Such studies are essential for understanding the compound's three-dimensional structure and its potential to exist in different isomeric forms, which can significantly impact its biological activity.

There is no available research on the modeling of reaction pathways or the analysis of transition states involving this compound. This type of computational work is critical for elucidating reaction mechanisms, predicting reaction kinetics, and understanding the compound's stability and degradation pathways.

Molecular Dynamics Simulations

While molecular dynamics (MD) simulations have been employed to study related furopyrimidine derivatives to understand their binding with biological targets, no specific MD simulation studies for this compound have been published. MD simulations would provide insights into the dynamic behavior of this molecule in various environments, such as in solution or interacting with a biological receptor, revealing information about its flexibility, conformational changes, and interaction dynamics over time.

Structure-Based Computational Design Approaches

The furo[3,2-b]pyridine (B1253681) scaffold has been identified as a promising starting point for the design of kinase inhibitors. However, specific structure-based computational design studies that utilize this compound as a lead compound or fragment for the development of new molecules are not documented in the scientific literature. Such approaches, which rely on the three-dimensional structure of a target protein, are instrumental in optimizing the binding affinity and selectivity of a ligand.

Derivatization and Scaffold Modification of Furo 3,2 B Pyridine 2 Methanamine

Introduction of Diverse Functional Groups at Strategic Positions

The introduction of a diverse array of functional groups at strategic positions on the Furo[3,2-b]pyridine-2-methanamine scaffold is a fundamental approach to modulate its physicochemical properties and biological activity. The primary amino group of the 2-methanamine moiety serves as a versatile handle for a variety of chemical transformations.

Acylation Reactions: The amine functionality can readily undergo acylation with a wide range of acylating agents, such as acyl chlorides and carboxylic anhydrides, to furnish the corresponding amides. This transformation is crucial for introducing a variety of substituents, including alkyl, aryl, and heteroaryl moieties, which can influence the compound's lipophilicity, hydrogen bonding capacity, and steric profile.

Alkylation and Arylation: N-alkylation and N-arylation of the primary amine introduce further diversity. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl bonds, significantly expanding the accessible chemical space.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many drug molecules due to their ability to act as hydrogen bond donors and acceptors and to occupy specific binding pockets in target proteins.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in extensive hydrogen bonding networks and have been incorporated into numerous biologically active molecules.

Table 1: Potential Derivatization Reactions at the 2-Methanamine Group

Reaction TypeReagent ClassResulting Functional GroupPotential for Diversity
AcylationAcyl chlorides, AnhydridesAmideHigh
AlkylationAlkyl halides, Aldehydes/KetonesSecondary/Tertiary AmineHigh
ArylationAryl halides (with catalyst)Secondary/Tertiary ArylamineHigh
SulfonylationSulfonyl chloridesSulfonamideHigh
Urea FormationIsocyanatesUreaHigh
Thiourea FormationIsothiocyanatesThioureaHigh

Synthesis of Analogs with Varied Substitution Patterns

The synthesis of this compound analogs with different substitution patterns on the core heterocyclic rings is a key strategy for structure-activity relationship (SAR) studies. Various synthetic methodologies have been developed to introduce substituents at specific positions of the furo[3,2-b]pyridine (B1253681) scaffold.

A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed, involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes under palladium/copper catalysis with ultrasound irradiation. nih.gov This method allows for the introduction of a range of substituents at the 2-position.

Furthermore, synthetic sequences based on chemoselective metal-mediated couplings have been utilized to prepare 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines. nih.gov These strategies often involve the initial construction of a polysubstituted pyridine (B92270) ring followed by the annulation of the furan (B31954) ring. For instance, a copper-mediated oxidative cyclization is a key step in assembling the furo[3,2-b]pyridine scaffold in some synthetic routes. nih.gov

Table 2: Examples of Synthesized Furo[3,2-b]pyridine Analogs with Varied Substitution Patterns

Substitution PatternKey Synthetic StrategyStarting MaterialsReference
2-SubstitutedOne-pot Pd/C-Cu catalyzed coupling and C-O bond formation3-Chloro-2-hydroxypyridine, Terminal alkynes nih.gov
3,5-DisubstitutedChemoselective metal-mediated couplings, Copper-mediated oxidative cyclizationSubstituted pyridines nih.gov
3,5,7-TrisubstitutedChemoselective metal-mediated couplingsSubstituted pyridines nih.gov

Annulation and Fusion Strategies for Extended Furo[3,2-b]pyridine Systems

The extension of the furo[3,2-b]pyridine system through annulation and fusion strategies leads to the formation of more complex, polycyclic heterocyclic systems. These extended scaffolds can present novel three-dimensional shapes and electronic properties, potentially interacting with biological targets in unique ways.

One notable example is the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones , which represents a novel heterocyclic system. researchgate.net This was achieved through a tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are prepared from methyl 2-(chloromethyl)-3-furoate and salicylonitriles. researchgate.net This strategy effectively builds a new furan and a pyridinone ring onto the existing furan ring of a precursor.

Another approach involves the annulation of a benzene (B151609) ring to the pyridine moiety of the furo[3,2-b]pyridine core, leading to benzofuro[3,2-b]pyridine derivatives . An efficient method for this transformation utilizes the reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine (B128534), to construct 1,4-dihydrobenzofuro[3,2-b]pyridines, which can then be aromatized. rsc.org

These strategies highlight the versatility of the furo[3,2-b]pyridine scaffold as a building block for the construction of diverse and complex heterocyclic structures.

Table 3: Annulation and Fusion Strategies for Extended Furo[3,2-b]pyridine Systems

Extended SystemSynthetic StrategyKey PrecursorsResulting ScaffoldReference
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-oneTandem heterocyclizationMethyl 2-[(cyanophenoxy)methyl]-3-furoatesFused pentacyclic system researchgate.net
Benzofuro[3,2-b]pyridineAnnulation of aurone-derived imines with alkynesAurone-derived α,β-unsaturated imines, Activated terminal alkynesFused tetracyclic system rsc.org

Research Applications of Furo 3,2 B Pyridine 2 Methanamine in Advanced Organic Chemistry

Development as Chemical Probes for Biological Systems

There is currently no available scientific literature detailing the development or use of Furo[3,2-b]pyridine-2-methanamine as a chemical probe for biological systems. Research in this area typically involves designing molecules that can selectively bind to and report on the presence or activity of specific biological targets. The unique structural features of this compound, such as its fused heterocyclic ring system and the primary amine group, could theoretically be functionalized to create such probes. However, no studies have been published to date that demonstrate this application.

Role as Intermediates in the Synthesis of Complex Heterocyclic Compounds

The utility of this compound as an intermediate in the synthesis of more complex heterocyclic compounds has not been specifically reported in the reviewed scientific literature. As a bifunctional molecule, containing both a reactive primary amine and a versatile heterocyclic core, it holds potential as a building block in organic synthesis. The amine group could be readily modified or used as a nucleophile in various coupling reactions, while the furo[3,2-b]pyridine (B1253681) core could serve as a scaffold for the construction of more elaborate molecular architectures. Despite this theoretical potential, no concrete examples of its use in the synthesis of complex heterocycles have been documented.

Applications in Materials Science for Organic Electronics

Information regarding the application of this compound in the field of materials science, specifically for organic electronics, is not present in the available literature. The development of organic electronic materials often relies on molecules with specific electronic and photophysical properties, which can be tuned through chemical modification. While the fused aromatic system of the furo[3,2-b]pyridine core might suggest potential for charge transport or emissive properties, no research has been published that explores the synthesis and characterization of materials derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Mechanistic Investigations of Furo 3,2 B Pyridine 2 Methanamine Interactions with Biological Targets

Molecular Target Identification and Characterization

Research has identified that derivatives of the furo[3,2-b]pyridine (B1253681) core can interact with several important biological molecules, leading to the modulation of their functions.

The furo[3,2-b]pyridine motif is a recognized pharmacophore in the development of kinase inhibitors. bohrium.comnih.gov These enzymes are crucial regulators of numerous cellular processes, and their aberrant activity is linked to diseases like cancer. bohrium.com

CDC-like kinases (CLKs): The furo[3,2-b]pyridine core is a novel scaffold for potent and highly selective inhibitors of CDC-like kinases (CLKs). nih.govmedchemexpress.com CLKs are dual-specificity protein kinases that play a critical role in regulating mRNA splicing. bohrium.com Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of potent and cell-active CLK inhibitors. nih.govmedchemexpress.com One such derivative, MU1210, has been recognized as a quality chemical probe for CLK1, CLK2, and CLK4. nih.govresearchgate.net The selectivity of these inhibitors is enhanced by interactions with the back pocket of the kinase, which is less conserved than the hinge region. researchgate.net

Epidermal Growth Factor Receptor (EGFR): While direct studies on Furo[3,2-b]pyridine-2-methanamine's interaction with EGFR are not extensively documented, the broader class of pyridine-containing compounds has been widely investigated as EGFR inhibitors. nih.govrjlbpcs.com EGFR is a transmembrane tyrosine kinase that, when mutated or overexpressed, can lead to carcinogenic activity. nih.gov Various heterocyclic compounds, including those with pyridine (B92270) rings, are designed to disrupt the EGFR signaling pathway. nih.gov For instance, 2-amino-4-(1,2,4-triazol)pyridine derivatives have been synthesized as potent EGFR inhibitors to overcome resistance to existing therapies. nih.gov

Tie-2 and VEGFR-2: Research into novel 4-amino-furo[2,3-d]pyrimidines, a related but distinct heterocyclic system, has shown them to be potent dual inhibitors of both Tie-2 and VEGFR2 receptor tyrosine kinases. drugbank.com These kinases are key regulators of angiogenesis, the formation of new blood vessels.

mTOR and PI3K: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical pathway in oncology. nih.gov Novel derivatives of furo[2,3-d]pyrimidine (B11772683) have been designed and synthesized as dual inhibitors of PI3K and AKT. nih.gov There is no specific information available regarding the interaction of this compound with mTOR or PI3K in the provided search results.

The inhibitory activity of a lead furo[3,2-b]pyridine derivative against a panel of kinases is summarized below.

Kinase Target% Inhibition
CLK1High
CLK2High
CLK4High
Data derived from kinome tree representation of a lead furo[3,2-b]pyridine compound. researchgate.net

Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2): A related isomer, furo[2,3-b]pyridine-6-methanamine, has been shown to bind to Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2). These interactions are crucial as they can disrupt cellular signaling pathways involved in the proliferation of cancer cells.

Hedgehog signaling pathway: The furo[3,2-b]pyridine core has been identified as an effective modulator of the Hedgehog signaling pathway. nih.govmedchemexpress.com Specifically, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of this pathway. nih.govmedchemexpress.com

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for moving mycolic acid precursors from the cytoplasm to the cell envelope, a critical step in the formation of the bacterial cell wall. nih.govpatsnap.com Inhibition of MmpL3 leads to the accumulation of these precursors in the cytoplasm, disrupting cell wall formation and compromising bacterial viability. nih.govpatsnap.com MmpL3 is considered a promising target for new anti-tuberculosis drugs. nih.govnih.gov

Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent antitubercular compounds that likely target MmpL3. nih.gov Resistance studies have shown that a single nucleotide polymorphism in the mmpL3 gene confers resistance to these pyridine-2-methylamine compounds, further evidencing MmpL3 as the target. nih.gov The inhibition of MmpL3 by various structurally diverse compounds induces cell wall stress in M. tuberculosis. researchgate.net

MmpL3 Inhibitor Scaffolds
1,2-ethylenediamines (e.g., SQ109)
Indole-2-carboxamides
Adamantyl ureas
Pyridine-2-methylamines
This table lists various chemical scaffolds, including pyridine-2-methylamines, that have been identified as inhibitors of MmpL3. nih.govnih.gov

Elucidation of Molecular Binding Modes

Understanding how these compounds bind to their targets at a molecular level is crucial for the rational design of more potent and selective inhibitors.

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to its target protein.

Kinase Interactions: For furo[3,2-b]pyridine derivatives targeting CLK1, X-ray crystallography has revealed the binding mode, showing the inhibitor occupying the ATP-binding site. researchgate.net The interaction with the back pocket of the kinase is a key feature for the selectivity of these compounds. researchgate.net Molecular modeling and dynamics simulations have also been used to understand the binding of 2-amino-4-(1,2,4-triazol)pyridine derivatives to the EGFR domain. nih.gov

MmpL3 Interactions: Structure-based drug design, which includes molecular docking, has been instrumental in the discovery of pyridine-2-methylamine derivatives as MmpL3 inhibitors. nih.gov These studies help in understanding the key interactions between the inhibitor and the amino acid residues within the MmpL3 binding pocket, guiding the synthesis of more potent compounds.

Computational Modeling of Interaction Interfaces

Computational studies, including molecular docking and crystallography, have been instrumental in elucidating how derivatives of the furo[3,2-b]pyridine scaffold interact with their biological targets at the molecular level. These models reveal the specific binding modes and key interactions that drive their biological activity.

For instance, molecular docking studies have suggested that the furo[3,2-b]pyridine core can bind to the active sites of key signaling proteins like the serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2). The scaffold can act as a hydrogen bond acceptor, a crucial interaction for stable protein-ligand binding that can lead to the disruption of cellular signaling. Similarly, docking models for benzofuro[3,2-b]pyridin-2(1H)-one derivatives predicted their binding patterns within the ATP-active sites of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). lookchem.com

More detailed insights have been provided by X-ray crystallography. A study of the furo[3,2-b]pyridine derivative MU135 in complex with Homeodomain-interacting protein kinase 2 (HIPK2) revealed an unusual type-I binding mode. frontiersin.org The furo[3,2-b]pyridine core itself forms only a weak interaction with the kinase's hinge region; instead, the molecule's potency is derived from a hydrogen bond formed by a pyrazole (B372694) substituent and hydrophobic stacking interactions within the back pocket of the enzyme. frontiersin.org This back-pocket interaction is significant for achieving high selectivity, as the amino acid composition of this region varies more between kinases than the highly conserved hinge region. researchgate.net

In a similar vein, the crystal structure of another furo[3,2-b]pyridine derivative, compound 12h, was resolved in complex with cdc-like kinase 1 (CLK1), confirming its binding mode. researchgate.net This structural information underpins the understanding of how these compounds achieve their high potency and selectivity as kinase inhibitors.

Cellular Pathway Modulation by this compound Derivatives

Derivatives built upon the furo[3,2-b]pyridine scaffold have been shown to modulate several critical cellular signaling pathways implicated in diseases like cancer. Their activity is not limited to a single pathway, highlighting the versatility of the core structure.

Disruption of Specific Signaling Pathways (e.g., AKT1)

The furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent inhibitors for multiple kinase families and to modulate crucial signaling pathways.

CLK and HIPK Inhibition: The furo[3,2-b]pyridine core is a validated scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs). researchgate.netnih.govnih.gov Specific 3,5-disubstituted furo[3,2-b]pyridines have yielded highly selective inhibitors of these kinases, such as the CLK inhibitor MU1210 and the HIPK inhibitors MU135 and MU1787. nih.govbohrium.com

PI3K/AKT/mTOR Pathway Modulation: This pathway is frequently dysregulated in cancer. Benzofuro[3,2-b]pyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of BTK and PI3Kδ, leading to significant blockage of the downstream PI3K/Akt/mTOR signaling cascade. lookchem.com Furthermore, a direct link between CLK and AKT signaling has been established; studies have shown that depletion of CLK2 leads to the dephosphorylation of AKT and its downstream target, Forkhead box O3a (FOXO3a). researchgate.net This indicates that furo[3,2-b]pyridine-based CLK inhibitors can indirectly disrupt the AKT pathway. Molecular docking has also suggested direct binding of the furo[3,2-b]pyridine structure to AKT1.

Hedgehog Pathway Modulation: Beyond kinase inhibition, certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog signaling pathway. researchgate.netnih.gov This pathway is vital during embryonic development and its aberrant activation is linked to several cancers. researchgate.netnih.gov Specifically, kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines were found to act as sub-micromolar modulators of this pathway. nih.govresearchgate.net

Mechanisms of Anti-Proliferative Activity

The modulation of key signaling pathways by furo[3,2-b]pyridine derivatives translates into potent anti-proliferative effects through several mechanisms.

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. The benzofuro[3,2-b]pyridin-2(1H)-one derivative 6f was shown to induce significant apoptosis in Ramos lymphoma cells. lookchem.com Another 2-substituted furo[3,2-b]pyridine, compound 3b, also demonstrated apoptosis-inducing potential in MCF-7 breast cancer cells. researchgate.net The inhibition of HIPK2 is also linked to apoptosis, as this kinase phosphorylates the tumor suppressor p53, a key event in activating the apoptotic response to DNA damage. bohrium.comisef.net

Cell Cycle Arrest: Furo[3,2-b]pyridine derivatives can halt the proliferation of cancer cells by arresting the cell cycle. Compound 6f was found to significantly arrest the cell cycle in B-cell leukemia cells. lookchem.com

Inhibition of Splicing: As potent inhibitors of CLKs, these compounds interfere with the process of pre-mRNA splicing. This disruption of a fundamental cellular process contributes to their cytotoxic effects, as demonstrated by the ability of the derivative 12f to modulate the alternative mRNA splicing of the Mdm4 gene in MCF7 breast cancer cells. researchgate.net

The anti-proliferative effects have been confirmed in various cancer cell lines. For example, derivative 3b showed encouraging growth inhibition of both MDAMB-231 and MCF-7 breast cancer lines, while derivative 6f was effective against Raji and Ramos B-cell lymphoblastic leukemic cells. lookchem.comresearchgate.net

Derivative ClassTarget(s)Observed Anti-Proliferative Effects
3,5-disubstituted furo[3,2-b]pyridines CLK1/2/4, HIPK1/2/3Inhibition of kinase activity, modulation of mRNA splicing, induction of apoptosis (via HIPK2).
2-substituted furo[3,2-b]pyridines SIRT1Growth inhibition and apoptosis induction in breast cancer cell lines (MCF-7, MDAMB-231).
Benzofuro[3,2-b]pyridin-2(1H)-ones BTK, PI3KδInhibition of PI3K/Akt/mTOR pathway, cell cycle arrest, and apoptosis in leukemia cells (Raji, Ramos).
3,5,7-trisubstituted furo[3,2-b]pyridines Hedgehog PathwayModulation of a key developmental pathway linked to cancer.

Antimicrobial Action Mechanisms

While the primary focus of research has been on anti-cancer applications, some furo[3,2-b]pyridine derivatives have also demonstrated antimicrobial properties. In particular, complex, multi-fused compounds incorporating the furo[3,2-b]pyridine core, specifically furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines, have shown high inhibitory action against various fungal strains in vitro. researchgate.net

Although antimicrobial activity has been observed, the precise mechanisms of action are not yet well-elucidated in the available scientific literature. Further research is needed to determine how these compounds exert their antifungal effects, whether through cell wall disruption, enzyme inhibition, or other means.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Furo[3,2-b]pyridine derivatives, and how can they be adapted for Furo[3,2-b]pyridine-2-methanamine?

  • Methodological Answer : A common approach involves copper(I)-mediated substitution of aryl halides with acetylides. For example, 2-phenylfuro[3,2-b]pyridine was synthesized via coupling of aryl halides with copper(I) acetylides under controlled conditions . Adapting this for this compound would require introducing an amine-functionalized acetylide precursor. Classic methods may require inert atmospheres (N₂/Ar), anhydrous solvents (THF, DCM), and precise stoichiometric ratios.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to distinguish fused-ring protons (e.g., furopyridine protons at δ 6.5–8.5 ppm) and methanamine groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and furan C-O-C stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of this compound derivatives?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times by enhancing kinetic energy and dipole interactions. For example, furo[3,2-b]pyrrole derivatives achieved 80–85% yields in 20–30 minutes under microwave conditions (150–200 W, 100–120°C) versus 6–8 hours classically . Key parameters include solvent polarity (DMF, DMSO), power modulation, and controlled cooling to prevent decomposition.

Q. How should researchers address contradictions in reported antimicrobial activity of Furo[3,2-b]pyridine derivatives?

  • Methodological Answer :

  • Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring may enhance activity). For instance, trifluoromethyl groups in furo[3,2-c]pyridine derivatives showed moderate antimicrobial activity (MIC: 16–32 µg/mL) .
  • Bioassay Standardization : Ensure consistent test strains (e.g., S. aureus ATCC 25923) and protocols (CLSI guidelines).
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables like solubility or steric hindrance .

Q. What strategies resolve discrepancies in reaction yields between traditional and microwave-assisted methods?

  • Methodological Answer :

  • Parameter Optimization : Screen temperature, solvent, and irradiation power (e.g., 100–200°C in DMF for microwave vs. reflux in ethanol classically) .
  • Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., oxidation of the furan ring).
  • Kinetic Studies : Compare activation energies via Arrhenius plots to explain rate differences.

Data Analysis & Mechanistic Questions

Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?

  • Methodological Answer :

  • Docking Simulations : Target enzymes (e.g., kinases, CYP450) using software like AutoDock Vina. Prioritize derivatives with strong hydrogen bonds to catalytic residues.
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with bioactivity data from literature .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Purification Issues : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures).
  • Exothermic Reactions : Implement controlled batch reactors with cooling jackets for large-scale copper-mediated reactions .

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